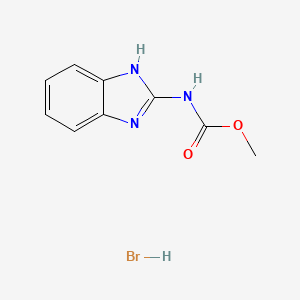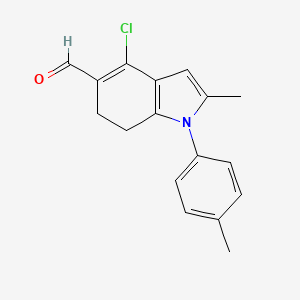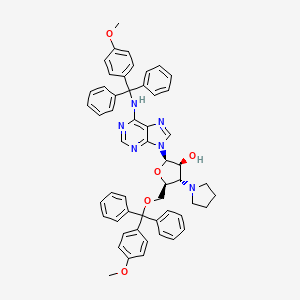
4-Thiothymidine 3',5'-dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiothymidine 3’,5’-dibenzoate is a synthetic derivative of thymidine, a nucleoside component of DNA. This compound is characterized by the substitution of a sulfur atom in place of an oxygen atom in the thymidine molecule, along with the esterification of the 3’ and 5’ hydroxyl groups with benzoic acid. This modification imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiothymidine 3’,5’-dibenzoate typically involves multiple steps:
Thio-substitution: The initial step involves the substitution of the oxygen atom in thymidine with a sulfur atom. This can be achieved using reagents such as Lawesson’s reagent or phosphorus pentasulfide under controlled conditions.
Esterification: The 3’ and 5’ hydroxyl groups of the resulting 4-thiothymidine are then esterified with benzoic acid. This step often employs reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification reaction.
Industrial Production Methods: While specific industrial production methods for 4-Thiothymidine 3’,5’-dibenzoate are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.
Types of Reactions:
Oxidation: 4-Thiothymidine 3’,5’-dibenzoate can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can also be reduced, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to yield the corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as amines or thiols replace the benzoate groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, sulfide derivatives.
Substitution: Various substituted thiothymidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Thiothymidine 3’,5’-dibenzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: The compound is employed in studies of DNA synthesis and repair mechanisms, given its structural similarity to thymidine.
Medicine: Research into its potential as an antiviral or anticancer agent is ongoing, leveraging its ability to incorporate into DNA and disrupt normal cellular processes.
Industry: It may be used in the development of novel materials or as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which 4-Thiothymidine 3’,5’-dibenzoate exerts its effects is primarily through its incorporation into DNA. The sulfur atom substitution can lead to altered DNA properties, affecting processes such as replication and repair. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The ester groups may also influence the compound’s solubility and cellular uptake, enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
4-Thiothymidine: Lacks the benzoate ester groups, making it less lipophilic.
5-Fluorouracil: Another thymidine analog used in cancer treatment, but with a fluorine substitution.
Azidothymidine (AZT): An antiviral thymidine analog used in HIV treatment.
Uniqueness: 4-Thiothymidine 3’,5’-dibenzoate is unique due to its dual modifications: the sulfur substitution and the esterification with benzoic acid. These modifications confer distinct chemical properties, such as increased lipophilicity and altered reactivity, which can enhance its biological activity and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
93841-35-1 |
|---|---|
Molekularformel |
C24H22N2O6S |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
[(2R,3S,5R)-3-benzoyloxy-5-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H22N2O6S/c1-15-13-26(24(29)25-21(15)33)20-12-18(32-23(28)17-10-6-3-7-11-17)19(31-20)14-30-22(27)16-8-4-2-5-9-16/h2-11,13,18-20H,12,14H2,1H3,(H,25,29,33)/t18-,19+,20+/m0/s1 |
InChI-Schlüssel |
DTXPUJHMWWHYNV-XUVXKRRUSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=S)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CN(C(=O)NC1=S)C2CC(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-](/img/structure/B12921739.png)


![2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one](/img/structure/B12921753.png)
![(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one](/img/structure/B12921765.png)


![1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine](/img/structure/B12921779.png)

![3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12921791.png)
![2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2-bromo-1-phenylethan-1-one](/img/structure/B12921808.png)

![2-Chloro-3-methyl-4-((1R,3s,5S)-3,6,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12921817.png)
![N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B12921825.png)
